3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
3-(5-(Benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indole moiety. The triazole ring is substituted with a benzylthio group at position 5 and a 2-methoxyethyl group at position 2.
Properties
IUPAC Name |
3-[5-benzylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-25-12-11-24-19(17-13-21-18-10-6-5-9-16(17)18)22-23-20(24)26-14-15-7-3-2-4-8-15/h2-10,13,21H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCDISZSAFJKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The indole moiety can be introduced via Fischer indole synthesis or other indole-forming reactions. The benzylthio and methoxyethyl groups are usually added through nucleophilic substitution reactions using corresponding halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylthio and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
One of the most significant applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines exhibit pro-apoptotic effects by inhibiting the B-cell lymphoma 2 (Bcl-2) protein, which is known to prevent apoptosis in cancer cells. In vitro studies have shown that certain analogs possess sub-micromolar IC50 values against Bcl-2 expressing human cancer cell lines, indicating their potency as anticancer agents .
Mechanism of Action:
The mechanism involves the modulation of apoptotic pathways through the inhibition of Bcl-2, leading to increased apoptosis in cancer cells. Molecular modeling studies further support this by identifying Bcl-2 as a key target for these compounds .
Agricultural Applications
Herbicidal Activity:
Another area of research focuses on the herbicidal properties of triazole derivatives. For instance, compounds structurally related to 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole have been identified as potent inhibitors of phytoene desaturase. This enzyme plays a crucial role in carotenoid biosynthesis and is a target for herbicides . A specific derivative demonstrated a broader spectrum of post-emergence herbicidal activity, showcasing its potential utility in agricultural applications .
Therapeutic Potential
Indoleamine 2,3-Dioxygenase Inhibition:
The compound has also been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer immunotherapy. Inhibiting IDO can enhance the effectiveness of anti-cancer treatments by reversing tumor-induced immunosuppression. Research indicates that compounds similar to 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole can modulate IDO activity effectively . This suggests a promising avenue for developing combination therapies that improve patient outcomes in cancer treatment.
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Target |
|---|---|---|
| Anticancer | Bcl-2 inhibitory agents | Induction of apoptosis |
| Herbicide | Phytoene desaturase inhibitors | Disruption of carotenoid biosynthesis |
| Immunotherapy | IDO inhibition | Reversal of tumor-induced immunosuppression |
Mechanism of Action
The mechanism of action of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, while the indole moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural differentiators include the benzylthio and 2-methoxyethyl substituents on the triazole ring. These groups are compared to analogous derivatives in Table 1:
Table 1: Structural and Physical Comparison of Triazole-Indole Derivatives
*Calculated based on molecular formula C₂₀H₂₀N₄OS₂.
- Substituent Effects: Position 4: The 2-methoxyethyl group in the target compound likely enhances solubility compared to bulky hydrophobic groups (e.g., cyclohexyl in 6r or aryl groups in derivatives ). In contrast, analogs with chlorobenzylthio (e.g., 6r ) exhibit antimicrobial activity, suggesting halogenation may tune bioactivity.
Melting Points : The target compound’s melting point is unreported, but derivatives with cyclohexyl or aryl groups (e.g., 289.9°C in ) generally have higher melting points due to increased rigidity and van der Waals interactions.
Biological Activity
The compound 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
where the compound features a triazole ring fused with an indole moiety and a benzylthio group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The following mechanisms have been identified:
- Bcl-2 Inhibition : Similar compounds have shown efficacy as Bcl-2 inhibitors, promoting apoptosis in cancer cells by disrupting anti-apoptotic signals .
- Oxidative Stress Modulation : The compound exhibits cytoprotective activity against oxidative stress, which is crucial for maintaining cellular integrity in various disease states .
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties, potentially inhibiting cell wall synthesis in pathogens .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.37 | Induction of apoptosis |
| MCF-7 | 0.73 | Bcl-2 inhibition |
| A549 | 0.95 | Cell cycle arrest |
| HepG2 | 1.50 | Apoptotic pathway activation |
These results indicate that the compound is particularly potent against cervical cancer cells (HeLa) and shows promise for further development as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial effects have been evaluated against several bacterial strains. The results are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Acinetobacter baumannii | 16 |
| Pseudomonas aeruginosa | 32 |
| Staphylococcus aureus | 8 |
These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
Case Studies
Recent research has highlighted the effectiveness of this compound in preclinical models:
- A study focusing on HeLa cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a marked shift toward sub-G1 phase arrest, suggesting effective cell cycle disruption.
- Another investigation into its antimicrobial effects revealed that the compound could effectively reduce biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.
Q & A
What are the established synthetic routes for 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole, and how can reaction yields be optimized?
Basic Research Question
The compound is synthesized via multi-step reactions, typically starting with alkylation of a thiol precursor (e.g., 5-mercapto-1,2,4-triazole derivatives) using halogenated reagents like 2-methoxyethyl bromide in alcohol solvents under reflux . Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield (e.g., 65–89% yields for analogous triazole-thioethers) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysis : Use of cesium carbonate or triethylamine to deprotonate thiols and accelerate alkylation .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., ethyl acetate/hexane) ensures >95% purity .
How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?
Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : and NMR identify key groups (e.g., indole NH at δ 10.2–11.5 ppm, triazole carbons at δ 150–160 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software resolves bond lengths and angles (e.g., C–S bond ~1.81 Å in triazole-thioethers) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 422.12) .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Stability studies are critical for pharmacological applications:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for triazole-indole hybrids) .
- HPLC-Based Kinetic Assays : Monitor degradation products at accelerated conditions (e.g., 40°C, 75% RH over 4 weeks) .
- pH-Dependent Solubility : Use shake-flask methods with buffers (pH 1–13) to measure solubility shifts, noting precipitation in acidic media (pH < 3) .
How can contradictory bioactivity data for this compound be resolved across different assay systems?
Advanced Research Question
Discrepancies in bioactivity (e.g., antiradical vs. cytotoxic effects) may arise from assay-specific conditions:
- Dose-Response Calibration : Validate IC values across multiple concentrations (e.g., 0.1–100 μM) .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .
- Target Engagement Assays : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm binding to putative targets (e.g., PI3K or tankyrase) .
What computational strategies are effective in predicting the compound’s binding modes with biological targets?
Advanced Research Question
Computational modeling guides mechanistic studies:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., triazole moiety hydrogen-bonding to kinase active sites) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability in physiological conditions .
- QSAR Models : Correlate substituent effects (e.g., benzylthio vs. methylthio groups) with activity using Random Forest algorithms .
How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and pharmacological properties?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal critical functional groups:
- Thioether Linkage : Replacement with sulfoxide reduces lipophilicity (logP from 3.2 to 2.1) and alters membrane permeability .
- Methoxyethyl Group : Enhances solubility (2.5 mg/mL in PBS) compared to alkyl chains .
- Indole Substitution : Fluorination at the indole 5-position improves metabolic stability (e.g., t increased from 2.1 to 4.8 h in microsomal assays) .
What strategies are recommended for scaling up synthesis while maintaining purity and yield?
Advanced Research Question
Scale-up challenges include byproduct formation and solvent volume constraints:
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-Line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
How can researchers address discrepancies in reported crystallographic data for this compound?
Advanced Research Question
Crystallographic inconsistencies (e.g., unit cell parameters) require validation:
- Data Deposition : Cross-check with Cambridge Structural Database (CSD) entries for similar triazole derivatives .
- Twinned Crystal Analysis : Use SHELXL’s TWIN law to refine data from non-merohedral twins .
- Software Cross-Validation : Compare refinements using Olex2 and WinGX to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
